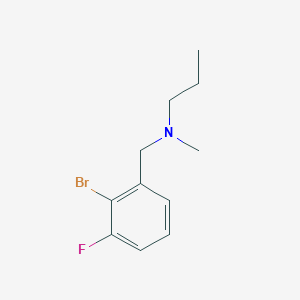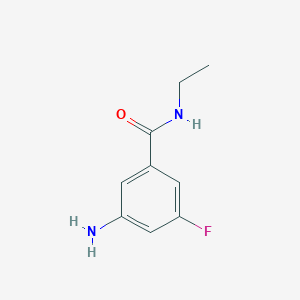
1-(4-氯-3-三氟甲基苯基)环丙胺
描述
“1-[4-Chloro-3-(trifluoromethyl)phenyl]cyclopropan-1-amine” is a chemical compound with the molecular formula C10H9ClF3N . It is used in various chemical reactions and has been the subject of several studies .
Physical And Chemical Properties Analysis
The specific physical and chemical properties of “1-[4-Chloro-3-(trifluoromethyl)phenyl]cyclopropan-1-amine” are not detailed in the search results .科学研究应用
KDR激酶抑制剂在抗癌药物开发中的应用
该化合物的一个重要应用是作为KDR激酶抑制剂。激酶插入结构域受体(KDR)是抗癌药物发现中一个得到验证的靶点。 该化合物的一系列衍生物已被合成并评估其对KDR激酶的抑制活性,这对开发新的抗癌药物至关重要 .
有机异氰酸酯的合成
该化合物用于合成4-氯-3-三氟甲基苯基异氰酸酯,这是一种用于各种有机合成的化学品。 它作为中间体用于生产更复杂的化学实体 .
药物中间体生产
该化合物也用于生产药物中间体。 它可以用于创建化合物,这些化合物经过进一步加工后可生产活性药物成分(API) .
材料科学研究
在材料科学中,该化合物可用于修饰材料的表面性质或合成具有潜在应用于电子学或涂料的新型聚合物材料 .
化学工艺优化
该化合物参与了专注于优化化学工艺的研究。 例如,它已被用于制备特定甲苯磺酸盐的工艺中,这些盐在各种化学合成中很重要 .
分析化学
在分析化学中,该化合物的衍生物可以用作色谱和其他分析技术中的标准品或试剂,以识别或量化其他物质 .
环境化学
环境化学研究可能利用该化合物研究降解过程或开发从环境中去除有害有机化合物的方法 .
农药化学研究
作用机制
Target of Action
The primary target of 1-[4-Chloro-3-(trifluoromethyl)phenyl]cyclopropan-1-amine is associated with pain relief . The compound seems to interact with the peripheral sensory trigeminal nerves, which are known to be pain-sensitive .
Mode of Action
The compound’s interaction with its targets results in a potent analgesic efficacy . It appears to depress peripheral and centrally mediated pain through opioid-independent systems . This suggests that the compound may interact with various receptors or ion channels involved in pain signaling.
Biochemical Pathways
Given its analgesic effects, it is likely that it influences pathways involved in pain perception and response .
Result of Action
The compound has been found to display potent analgesic efficacy, with an ultrashort to long duration of action . In the presence of naloxone, a medication used to block the effects of opioids, it displayed a pain-relieving effect . This suggests that the compound may have a significant impact on reducing pain signals.
生化分析
Biochemical Properties
1-[4-Chloro-3-(trifluoromethyl)phenyl]cyclopropan-1-amine plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to inhibit the phosphorylation of STAT3, a transcription factor involved in cell growth and apoptosis . The inhibition of STAT3 phosphorylation by 1-[4-Chloro-3-(trifluoromethyl)phenyl]cyclopropan-1-amine leads to the downregulation of downstream proteins such as cyclin D1 and survivin, which are crucial for cell cycle progression and survival .
Cellular Effects
The effects of 1-[4-Chloro-3-(trifluoromethyl)phenyl]cyclopropan-1-amine on various cell types and cellular processes have been extensively studied. In breast cancer cells, this compound demonstrates dose-dependent suppression of cell viability and induces potent apoptotic activity . The treatment with 1-[4-Chloro-3-(trifluoromethyl)phenyl]cyclopropan-1-amine results in the downregulation of phosphorylated STAT3 and its downstream proteins, leading to reduced cell proliferation and increased apoptosis .
Molecular Mechanism
At the molecular level, 1-[4-Chloro-3-(trifluoromethyl)phenyl]cyclopropan-1-amine exerts its effects through the inhibition of STAT3 phosphorylation . This compound binds to the SH2 domain of STAT3, preventing its activation and subsequent dimerization. The inhibition of STAT3 activity leads to the downregulation of target genes involved in cell survival and proliferation, such as cyclin D1 and survivin . Additionally, 1-[4-Chloro-3-(trifluoromethyl)phenyl]cyclopropan-1-amine induces apoptosis through SHP-1 dependent STAT3 inactivation .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-[4-Chloro-3-(trifluoromethyl)phenyl]cyclopropan-1-amine have been observed to change over time. The compound demonstrates stability under standard laboratory conditions, with no significant degradation observed over a 48-hour period . Long-term studies have shown that continuous exposure to 1-[4-Chloro-3-(trifluoromethyl)phenyl]cyclopropan-1-amine leads to sustained inhibition of STAT3 activity and prolonged apoptotic effects in cancer cells .
Dosage Effects in Animal Models
The effects of 1-[4-Chloro-3-(trifluoromethyl)phenyl]cyclopropan-1-amine vary with different dosages in animal models. At low doses, the compound effectively inhibits STAT3 phosphorylation and induces apoptosis without causing significant toxicity . At higher doses, 1-[4-Chloro-3-(trifluoromethyl)phenyl]cyclopropan-1-amine may exhibit toxic effects, including hepatotoxicity and nephrotoxicity . It is crucial to determine the optimal dosage to achieve therapeutic effects while minimizing adverse effects.
Metabolic Pathways
1-[4-Chloro-3-(trifluoromethyl)phenyl]cyclopropan-1-amine is involved in various metabolic pathways, primarily through its interaction with enzymes and cofactors. The compound is metabolized by cytochrome P450 enzymes, leading to the formation of hydroxylated metabolites . These metabolites are further conjugated with glucuronic acid or sulfate, facilitating their excretion from the body . The metabolic pathways of 1-[4-Chloro-3-(trifluoromethyl)phenyl]cyclopropan-1-amine play a crucial role in determining its pharmacokinetic properties and overall efficacy.
Transport and Distribution
Within cells and tissues, 1-[4-Chloro-3-(trifluoromethyl)phenyl]cyclopropan-1-amine is transported and distributed through various mechanisms. The compound interacts with specific transporters and binding proteins, facilitating its uptake and accumulation in target cells . Additionally, 1-[4-Chloro-3-(trifluoromethyl)phenyl]cyclopropan-1-amine exhibits preferential localization in certain tissues, such as the liver and kidneys, where it exerts its pharmacological effects .
Subcellular Localization
The subcellular localization of 1-[4-Chloro-3-(trifluoromethyl)phenyl]cyclopropan-1-amine is critical for its activity and function. This compound is primarily localized in the cytoplasm, where it interacts with STAT3 and other signaling molecules . The presence of specific targeting signals or post-translational modifications may direct 1-[4-Chloro-3-(trifluoromethyl)phenyl]cyclopropan-1-amine to specific compartments or organelles, influencing its biochemical properties and cellular effects .
属性
IUPAC Name |
1-[4-chloro-3-(trifluoromethyl)phenyl]cyclopropan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClF3N/c11-8-2-1-6(9(15)3-4-9)5-7(8)10(12,13)14/h1-2,5H,3-4,15H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXEPVKCIFNZGCU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C2=CC(=C(C=C2)Cl)C(F)(F)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClF3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




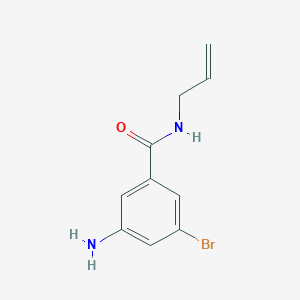

![[1-(4-Methoxyphenyl)-2,5-dioxoimidazolidin-4-yl]acetic acid](/img/structure/B1406028.png)
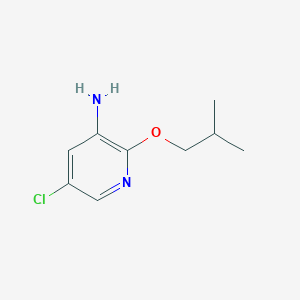
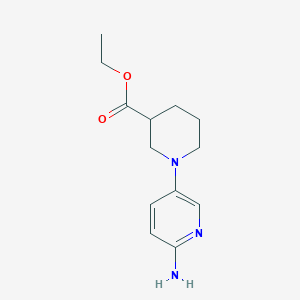
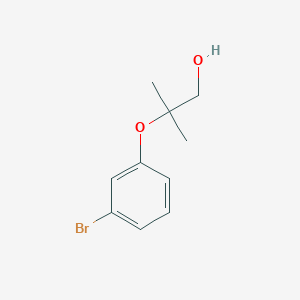
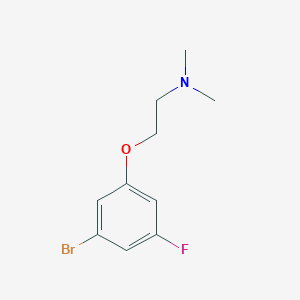
![4-[(1,3-Dimethyl-1H-pyrazol-5-yl)oxy]benzonitrile](/img/structure/B1406036.png)

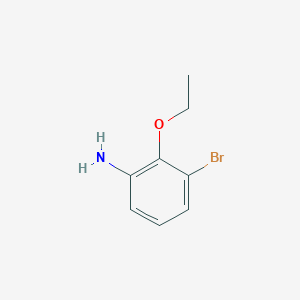
![1-[(2-Bromo-3-fluorophenyl)methyl]-4-methylpiperidine](/img/structure/B1406040.png)
